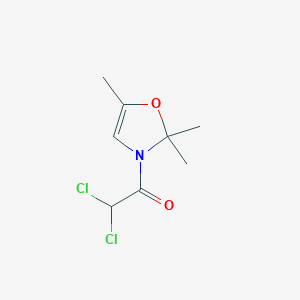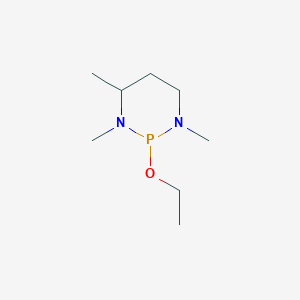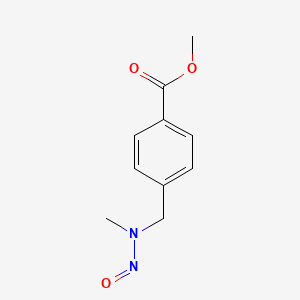
1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- is a chemical compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse biological activities and are used in various industrial applications. The structure of this compound includes a benzisothiazole ring fused with a propenyl group, making it a unique entity in its class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- typically involves the reaction of benzisothiazole derivatives with propenylating agents under controlled conditions. Common reagents used in the synthesis include acyl chlorides, anhydrides, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the benzisothiazole ring using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzisothiazoles, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- involves interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A parent compound with similar structural features.
2-Methyl-1,2-benzisothiazol-3(2H)-one: A methylated derivative with distinct properties.
1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide: An oxidized form with different reactivity.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- is unique due to the presence of the propenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other benzisothiazole derivatives.
Propriétés
Numéro CAS |
95178-93-1 |
|---|---|
Formule moléculaire |
C10H7NO2S |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
2-prop-2-enoyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H7NO2S/c1-2-9(12)11-10(13)7-5-3-4-6-8(7)14-11/h2-6H,1H2 |
Clé InChI |
XFXOBMQMRPHYNT-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1C(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)




